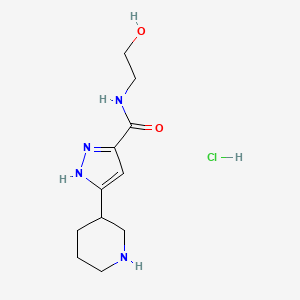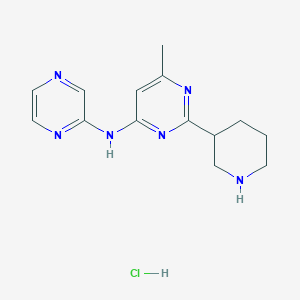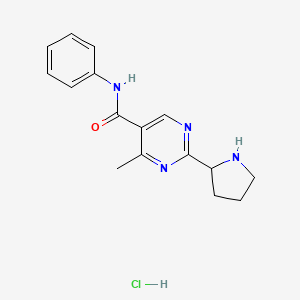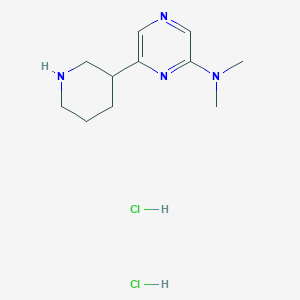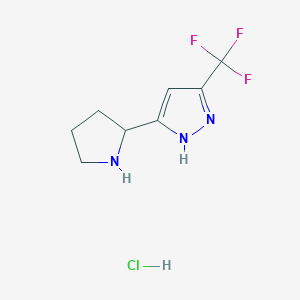
3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride
Vue d'ensemble
Description
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride (PYT-HCl) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the pyrazole family, which is a group of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. PYT-HCl is a white crystalline solid that is soluble in water and various organic solvents. It has a molecular weight of 289.8 g/mol and a melting point of 152-154°C.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Compounds
A study by Bonacorso et al. (2015) focused on synthesizing a series of novel compounds using 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole as a starting point. These compounds showed significant antioxidant and antimicrobial activities, highlighting their potential in medicinal chemistry (Bonacorso et al., 2015).
Electroluminescence in OLEDs
Su et al. (2021) investigated the use of pyrazol-pyridine ligands, including 3-(trifluoromethyl)-1H-pyrazol-5-yl pyridine, in the synthesis of orange-red iridium (III) complexes. These complexes showed high efficiency in organic light-emitting diodes (OLEDs), demonstrating the chemical's potential in display technology (Su et al., 2021).
Synthesis of Pyrazole Derivatives
Martins et al. (2012) presented a method for synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, highlighting the versatility of 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole in synthesizing various pyrazole derivatives (Martins et al., 2012).
Biological and Medicinal Applications
Potential in Cancer Treatment
Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. They identified compounds with significant cytotoxic effects, suggesting potential applications in cancer therapy (Ananda et al., 2017).
Insecticidal and Fungicidal Activities
Zhu et al. (2014) synthesized a series of pyrazole-5-carboxamides and evaluated their insecticidal and fungicidal activities. This research highlights the potential of pyrazole derivatives in agriculture and pest control (Zhu et al., 2014).
Material Science and Photophysical Properties
Photoluminescent Emissions
Huang et al. (2013) synthesized Pt(II) complexes containing pyrazole chelates and examined their photophysical properties. They found these complexes to exhibit mechanoluminescence and concentration-dependent photoluminescence, indicating potential uses in material science and sensing applications (Huang et al., 2013).
Proton Transfer Studies
Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This research provides insights into the photophysical behavior of pyrazole derivatives (Vetokhina et al., 2012).
Fluorescent Property Studies
Wang et al. (2019) synthesized coordination polymers incorporating pyrazole derivatives and analyzed their fluorescent properties. This research contributes to the development of new materials with potential applications in sensing and imaging (Wang et al., 2019).
Propriétés
IUPAC Name |
5-pyrrolidin-2-yl-3-(trifluoromethyl)-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c9-8(10,11)7-4-6(13-14-7)5-2-1-3-12-5;/h4-5,12H,1-3H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJAVNZBSLBVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NN2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



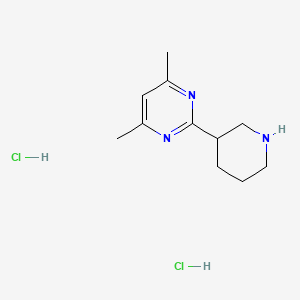
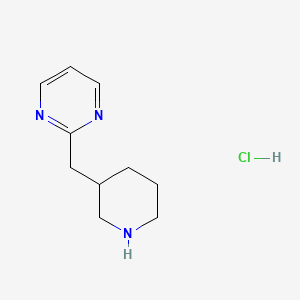
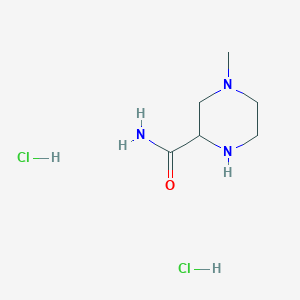
![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)
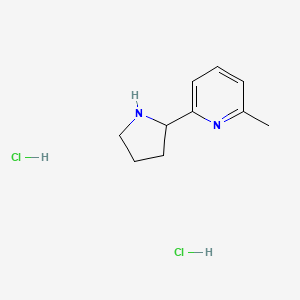
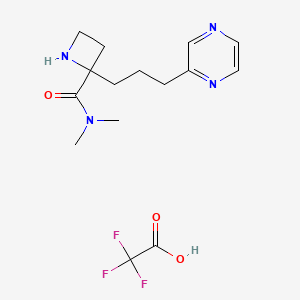
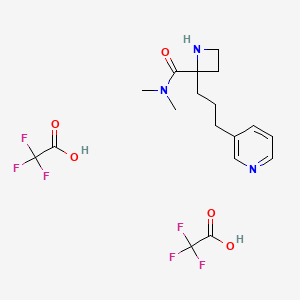
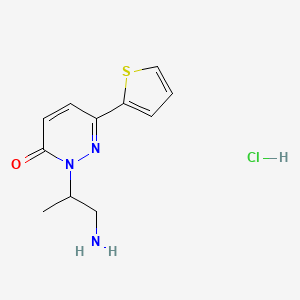
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
